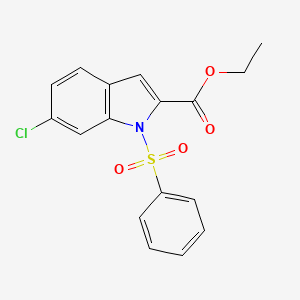
1H-Indole-2-carboxylic acid, 6-chloro-1-(phenylsulfonyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-2-carboxylic acid, 6-chloro-1-(phenylsulfonyl)-, ethyl ester is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This particular compound is characterized by the presence of a chloro group at the 6th position, a phenylsulfonyl group at the 1st position, and an ethyl ester group at the 2nd position of the indole ring
準備方法
The synthesis of 1H-Indole-2-carboxylic acid, 6-chloro-1-(phenylsulfonyl)-, ethyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 6-chloro-1H-indole-2-carboxylic acid.
Sulfonylation: The carboxylic acid is reacted with phenylsulfonyl chloride in the presence of a base such as pyridine to introduce the phenylsulfonyl group at the 1st position.
Esterification: The resulting sulfonylated indole is then esterified using ethanol and a catalyst such as sulfuric acid to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
1H-Indole-2-carboxylic acid, 6-chloro-1-(phenylsulfonyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1H-Indole-2-carboxylic acid, 6-chloro-1-(phenylsulfonyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 1H-Indole-2-carboxylic acid, 6-chloro-1-(phenylsulfonyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to enhance the compound’s ability to interact with biological targets, such as enzymes and receptors. This interaction can lead to the modulation of various cellular processes, including signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s derivatives.
類似化合物との比較
1H-Indole-2-carboxylic acid, 6-chloro-1-(phenylsulfonyl)-, ethyl ester can be compared with other similar compounds, such as:
6-Chloro-1H-indole-2-carboxylic acid: Lacks the phenylsulfonyl and ethyl ester groups, resulting in different chemical properties and applications.
1H-Indole-2-carboxylic acid, 6-chloro-1-methyl-, methyl ester: Contains a methyl group instead of a phenylsulfonyl group, leading to variations in biological activity and chemical reactivity.
6-Chloro-1H-indole-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group, which affects its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
540740-40-7 |
|---|---|
分子式 |
C17H14ClNO4S |
分子量 |
363.8 g/mol |
IUPAC名 |
ethyl 1-(benzenesulfonyl)-6-chloroindole-2-carboxylate |
InChI |
InChI=1S/C17H14ClNO4S/c1-2-23-17(20)16-10-12-8-9-13(18)11-15(12)19(16)24(21,22)14-6-4-3-5-7-14/h3-11H,2H2,1H3 |
InChIキー |
OVAVOTJNWWQONL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



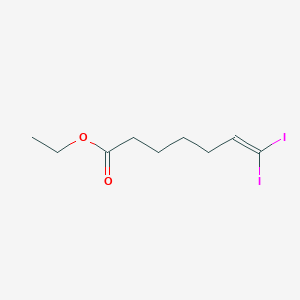
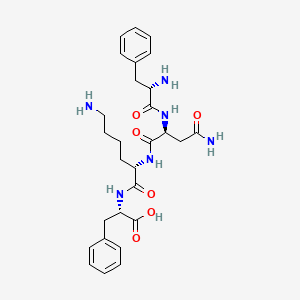
![2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]-](/img/structure/B14216203.png)
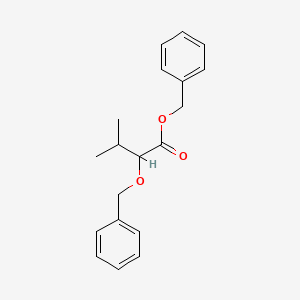
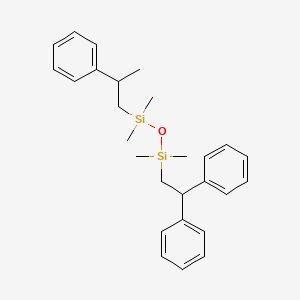
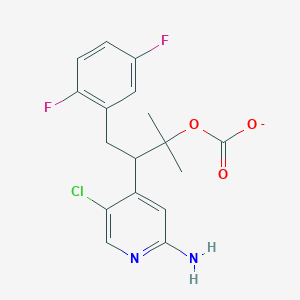

![Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]-](/img/structure/B14216229.png)

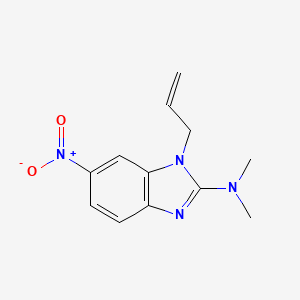
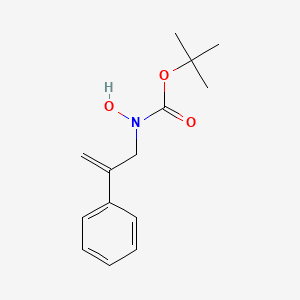
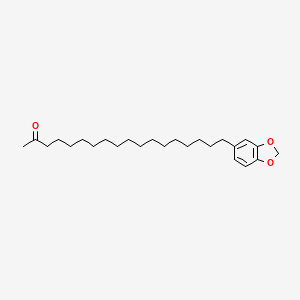
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methoxyphenyl)-](/img/structure/B14216269.png)
